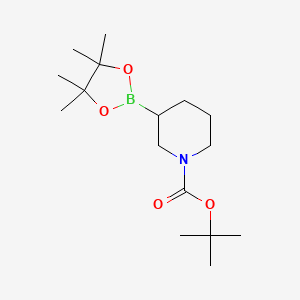![molecular formula C5H7F2N B567977 6,6-Difluoro-3-azabicyclo[3.1.0]hexane CAS No. 1215166-78-1](/img/structure/B567977.png)
6,6-Difluoro-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Difluoro-3-azabicyclo[3.1.0]hexane is a bicyclic compound that features a nitrogen atom and two fluorine atoms attached to a six-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane typically involves cyclization reactions and catalytic hydrogenation reactions. These methods are used to construct the bicyclic framework, often starting from simpler precursors .
Cyclization Reaction: This method involves the formation of the bicyclic structure through intramolecular reactions, often facilitated by catalysts or specific reaction conditions.
Catalytic Hydrogenation: This method involves the reduction of precursor molecules using hydrogen gas in the presence of a catalyst, leading to the formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for 6,6-Difluoro-3-azabicyclo[31 the principles of cyclization and catalytic hydrogenation can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Difluoro-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can further modify the bicyclic structure, potentially leading to different functionalized products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) is commonly used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the bicyclic framework .
Applications De Recherche Scientifique
6,6-Difluoro-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Materials Science: The compound’s properties can be exploited in the development of new materials with unique physical and chemical characteristics.
Biological Research: It can be used as a probe or tool in biological studies to investigate various biochemical pathways and interactions.
Mécanisme D'action
The mechanism of action of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent and specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound lacks the fluorine atoms present in 6,6-Difluoro-3-azabicyclo[3.1.0]hexane, which can significantly alter its chemical properties and reactivity.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound features methyl groups instead of fluorine atoms, leading to different steric and electronic effects.
Uniqueness
The presence of fluorine atoms in this compound imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it distinct from its non-fluorinated analogs .
Propriétés
IUPAC Name |
6,6-difluoro-3-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N/c6-5(7)3-1-8-2-4(3)5/h3-4,8H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBUVDSNXSMDMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282633 |
Source


|
| Record name | 6,6-Difluoro-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215166-78-1 |
Source


|
| Record name | 6,6-Difluoro-3-azabicyclo[3.1.0]hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215166-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Difluoro-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)
![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)






![1,4,9-Triazaspiro[5.5]undecan-5-one](/img/structure/B567910.png)
![3'H-Spiro[azepane-4,1'-isobenzofuran]](/img/structure/B567912.png)


